molecular formula C5H9NO4 B3059392 3-(2-Hydroxyacetamido)propanoic acid CAS No. 99586-64-8

3-(2-Hydroxyacetamido)propanoic acid

Cat. No.: B3059392
CAS No.: 99586-64-8
M. Wt: 147.13
InChI Key: XUONBHQGNLJPRV-UHFFFAOYSA-N
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Description

3-(2-Hydroxyacetamido)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 2-hydroxyacetamido group at the third carbon position. The molecular formula is ambiguously reported across sources, with conflicting entries in the provided evidence. lists a structurally distinct derivative (C11H14NO5), but the core compound likely follows a simpler structure (C6H10NO5), inferred from its name and functional groups: a propanoic acid chain (-CH2-CH2-COOH) and a 2-hydroxyacetamido moiety (-NH-C(O)-CH2-OH). Further characterization, such as spectral data or synthetic routes, is absent in the provided evidence.

Properties

IUPAC Name

3-[(2-hydroxyacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c7-3-4(8)6-2-1-5(9)10/h7H,1-3H2,(H,6,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUONBHQGNLJPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314051
Record name β-Alanine, N-glycoloyl-
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Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99586-64-8
Record name β-Alanine, N-glycoloyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99586-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name β-Alanine, N-glycoloyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-hydroxyacetamido)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyacetamido)propanoic acid typically involves the reaction of beta-alanine with glycolic acid under specific conditions. One common method is the condensation reaction between beta-alanine and glycolic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyacetamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of 3-(2-Oxoacetamido)propanoic acid.

    Reduction: Formation of 3-(2-Hydroxyethylamino)propanoic acid.

    Substitution: Formation of 3-(2-Chloroacetamido)propanoic acid.

Scientific Research Applications

3-(2-Hydroxyacetamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The glycoloyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, sources, and applications of 3-(2-Hydroxyacetamido)propanoic acid and related compounds:

Compound Name Structural Features Source/Application Biological Activity/Function References
This compound Propanoic acid + hydroxyacetamido group Synthetic building block Not explicitly reported
3-(2-(4-Methoxyphenyl)acetamido)propanoic acid Methoxyphenyl-substituted acetamido group Pharmaceutical intermediate Undisclosed
Chlorinated 3-phenylpropanoic acid derivatives (e.g., compound 1 in ) Chloro, hydroxyphenyl groups on propanoic acid Marine actinomycete (Streptomyces coelicolor) Antimicrobial (vs. E. coli, S. aureus)
3-(Methylthio)propanoic acid esters (e.g., methyl/ethyl esters) Methylthio (-S-CH3) + ester groups Pineapple aroma compounds Flavor contributors (high OAVs*)
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyran ring substituent Natural product Moderate antifungal (vs. A. niger)

*OAV: Odor Activity Value

Detailed Comparisons

3-(2-(4-Methoxyphenyl)acetamido)propanoic Acid
  • Structure : Differs by the addition of a 4-methoxyphenyl group to the acetamido moiety.
Chlorinated 3-Phenylpropanoic Acid Derivatives
  • Structure : Chlorinated phenyl groups at the para position (e.g., 3,5-dichloro-4-hydroxyphenyl).
  • Bioactivity : Demonstrated selective antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values in the µg/mL range .
  • Mechanistic Insight: Chlorine atoms likely enhance membrane permeability or disrupt bacterial enzyme function.
3-(Methylthio)propanoic Acid Esters
  • Structure : Methylthio (-S-CH3) group and esterification (methyl/ethyl) of the carboxylic acid.
  • Application: Key aroma compounds in pineapples, contributing to fruity/sulfurous notes. For example, 3-(methylthio)propanoic acid ethyl ester has an OAV >1, indicating significant sensory impact .
  • Contrast : The thioether and ester groups enhance volatility, making these compounds suitable for flavor applications, unlike the polar hydroxyacetamido and carboxylic acid groups in the target compound.
3-(2-Oxo-2H-pyran-6-yl)propanoic Acid
  • Structure: A pyran ring fused to the propanoic acid chain.
  • Bioactivity : Exhibited moderate antifungal activity against Aspergillus niger (MIC ~50 µg/mL) but weak activity against Candida albicans .
  • Contrast : The pyran ring may facilitate interactions with fungal cell wall components, a feature absent in the hydroxyacetamido derivative.

Biological Activity

3-(2-Hydroxyacetamido)propanoic acid, also known by its CAS number 99586-64-8, is a compound characterized by the presence of a hydroxyl and an amide group. These functional groups contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

HO C O C CH 2 C O NH CH 3\text{HO C O C CH 2 C O NH CH 3}

Key Features

  • Hydroxyl Group : Enhances solubility and can participate in hydrogen bonding.
  • Amide Group : Increases stability and bioavailability.
  • Propanoic Acid Backbone : Provides a scaffold for further chemical modifications.

This compound exhibits several biological activities, primarily attributed to its interaction with cellular pathways and molecular targets:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in specific cancer cell lines.
  • Antimicrobial Effects : Exhibits activity against certain bacterial strains, potentially useful in developing new antimicrobial agents.

Antioxidant Activity

A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in vitro. This suggests its role as a potential antioxidant agent, which could be beneficial in preventing oxidative damage in cells.

Anticancer Studies

Research involving various cancer cell lines indicated that this compound could reduce cell viability significantly. For example, it was found to decrease the viability of A549 lung cancer cells by over 50% at specific concentrations.

CompoundCell LineViability Reduction (%)IC50 (µM)
This compoundA54950%25
DoxorubicinA54970%10
CisplatinA54960%15

Antimicrobial Activity

The compound has been tested against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Results showed significant inhibition of bacterial growth at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA16 µg/mL
MSSA32 µg/mL

Case Study 1: Antioxidant Potential

In a controlled laboratory setting, researchers evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound demonstrated a strong ability to neutralize free radicals, indicating its potential for therapeutic applications in oxidative stress-related diseases.

Case Study 2: Anticancer Efficacy

A recent study compared the anticancer efficacy of this compound with conventional chemotherapeutics like doxorubicin and cisplatin. The findings highlighted that while doxorubicin and cisplatin had higher cytotoxicity, this compound showed a favorable safety profile with lower toxicity towards non-cancerous cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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